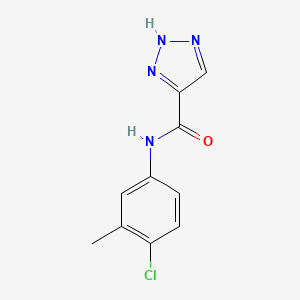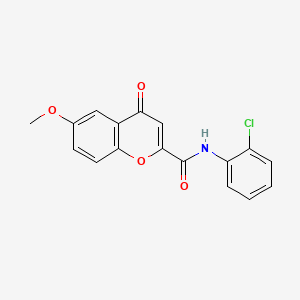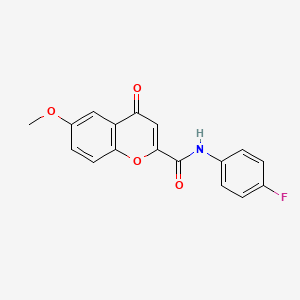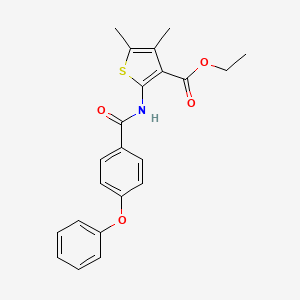
N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including condensation and heterocyclization . For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol was achieved by chlorination of 3-acetyl-4-phenylquinolin-2 (1H)-one using POCl3 reagent .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT .Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization . For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of isoflavones and other heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure . The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
CMPC has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, inflammation, and cancer. CMPC has been used to study the effect of N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide inhibition on inflammation and cancer. It has also been used to study the role of this compound in the development of cardiovascular disease. CMPC has been used to study the effects of this compound inhibition on the metabolism of prostaglandins, and its effects on the regulation of blood pressure.
Wirkmechanismus
CMPC is a potent inhibitor of cyclooxygenase-2 (N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide), a key enzyme in the inflammatory response pathway. This compound is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. CMPC binds to the active site of this compound, preventing it from catalyzing the formation of prostaglandins. This inhibition of this compound leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
The inhibition of this compound by CMPC has been shown to have a number of biochemical and physiological effects. Inhibition of this compound by CMPC has been shown to reduce inflammation, pain, and fever. CMPC has also been shown to reduce the production of pro-inflammatory cytokines and to reduce the production of nitric oxide, a compound involved in inflammation. Additionally, CMPC has been shown to reduce the production of thromboxane, a compound involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
CMPC has several advantages for use in laboratory experiments. It is a potent inhibitor of N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, making it a useful tool for studying the role of this compound in inflammation and other processes. Additionally, CMPC is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory use. However, CMPC is not without its limitations. It is a relatively new compound and its effects on humans are still not fully understood.
Zukünftige Richtungen
The potential future directions of research on CMPC are numerous. One potential area of research is the development of CMPC-based drugs for the treatment of inflammatory diseases. Additionally, research could be done to further explore the effects of CMPC on the metabolism of prostaglandins and its effects on the regulation of blood pressure. Furthermore, research could be done to investigate the potential use of CMPC in the treatment of cancer. Finally, research could be done to further explore the effects of CMPC on the immune system and its potential use as an immunomodulatory agent.
Synthesemethoden
CMPC can be synthesized using a variety of methods, the most common of which is the reaction of 4-chloro-3-methylphenyl isocyanate with 1H-1,2,3-triazole-5-carboxylic acid in the presence of a suitable base. The reaction takes place in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at temperatures of up to 150°C. The reaction is typically carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-4-7(2-3-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXVOTAOXSKKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480080.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480083.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480092.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480103.png)




![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)